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Azocane-1-sulfonyl chloride Documentation Hub

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  • Product: Azocane-1-sulfonyl chloride
  • CAS: 1042803-94-0

Core Science & Biosynthesis

Exploratory

Potential applications of azocane derivatives in medicinal chemistry

Executive Summary In the landscape of medicinal chemistry, six-membered rings (piperidines, morpholines) are ubiquitous, often termed "privileged scaffolds."[1][2] However, the eight-membered nitrogen heterocycle—azocane...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry, six-membered rings (piperidines, morpholines) are ubiquitous, often termed "privileged scaffolds."[1][2] However, the eight-membered nitrogen heterocycle—azocane (heptamethyleneimine)—remains underutilized due to perceived synthetic challenges and entropic barriers. This guide argues that azocane derivatives offer a unique "Goldilocks" zone of conformational flexibility and hydrophobic bulk, capable of engaging binding pockets that are sterically inaccessible to smaller rings. We analyze the structural rationale, synthetic pathways, and validated therapeutic applications of this neglected scaffold.

Part 1: Structural & Conformational Dynamics

The "Medium Ring" Advantage

Unlike the rigid chair conformation of piperidine, azocane exists in a dynamic equilibrium of conformations, predominantly the boat-chair and crown forms. This flexibility allows the azocane ring to function as an "adaptive hydrophobic cap."

  • Induced Fit: The ring can collapse or expand to maximize van der Waals interactions within a protein pocket, a phenomenon less achievable with rigid 5- or 6-membered rings.

  • Transannular Interactions: The 1,5-transannular hydrogen interactions in eight-membered rings create unique electronic environments that can influence the basicity of the nitrogen lone pair (

    
     modulation).
    
Physicochemical Comparative Analysis

The following table contrasts azocane with its common smaller homologs. Note the significant jump in lipophilicity (


), which is critical for blood-brain barrier (BBB) penetration in CNS drug design.
PropertyPyrrolidine (5-membered)Piperidine (6-membered)Azocane (8-membered)Impact on Drug Design
Conformation Envelope (Flexible)Chair (Rigid)Boat-Chair (Highly Flexible)Azocane adapts to amorphous hydrophobic pockets.
Lipophilicity (logP) 0.460.84~2.10Enhanced membrane permeability; higher CNS exposure.
Basicity (

)
11.2711.22~11.0Comparable basicity; maintains salt-bridge capability.
Entropic Cost LowLowHighHigher synthetic barrier; requires specialized cyclization methods.

Part 2: Synthetic Methodologies

The primary barrier to azocane adoption is the entropic penalty of closing an 8-membered ring. Standard nucleophilic substitution (e.g., 1,7-dihaloheptane + amine) often leads to polymerization. Two superior methodologies overcome this:

Ring-Closing Metathesis (RCM)

RCM utilizing Ruthenium-based alkylidenes (Grubbs catalysts) is the industry standard for constructing medium rings. It allows for the formation of the 8-membered core from acyclic diene precursors, followed by hydrogenation.

Ring Expansion via Azetidinium Intermediates

A more recent and elegant approach involves the ring expansion of prolinol or piperidine derivatives.

  • Mechanism: A piperidine with a leaving group on a pendant alkyl chain undergoes intramolecular nucleophilic attack to form a bicyclic azetidinium ion .

  • Regioselectivity: Nucleophilic attack at the bridgehead carbon cleaves the central bond, expanding the 6-membered ring to an 8-membered azocane.

Figure 1: Dual synthetic pathways for accessing the azocane scaffold. Method A utilizes olefin metathesis, while Method B exploits strain-release ring expansion.

Part 3: Therapeutic Vectors & Case Studies

Cardiovascular & Neurotransmission: The Guanethidine Anchor

Guanethidine remains the archetypal azocane-containing therapeutic.

  • Mechanism: It acts as a sympatholytic by displacing norepinephrine from presynaptic vesicles.

  • Role of Azocane: The highly lipophilic azocane ring facilitates uptake into the adrenergic nerve ending via the Norepinephrine Transporter (NET). A smaller piperidine ring reduces this affinity, demonstrating the necessity of the 8-membered hydrophobic bulk for specific transporter recognition.

Oncology: Manzamine A & Kinase Inhibition

The marine alkaloid Manzamine A contains a complex fused system including an azocane ring.

  • Application: Manzamine A exhibits potent activity against malaria and certain cancer lines.

  • Scaffold Hopping: In modern kinase inhibitor design, replacing a solvent-exposed piperazine with an azocane is a strategy to improve residence time. The larger ring creates a "wobble" effect that can disrupt water networks at the protein surface, potentially increasing entropic gain upon binding.

Local Anesthesia: Bupivacaine Analogs

Research into expanding the piperidine ring of bupivacaine (a local anesthetic) to an azocane (heptamethyleneimine) analog has shown:

  • Increased Potency: Higher lipophilicity correlates with better nerve sheath penetration.

  • Duration: The azocane derivatives often exhibit longer duration of action due to slower washout from the lipid-rich nerve membrane.

Part 4: Technical Protocol

Synthesis of N-Benzylazocane via Ring-Closing Metathesis

Objective: To synthesize N-benzylazocane as a universal building block for medicinal chemistry libraries.

Materials
  • Substrate: N-benzyl-N,N-di(but-3-enyl)amine (prepared via alkylation of benzylamine).

  • Catalyst: Grubbs Catalyst, 2nd Generation (G-II).

  • Solvent: Dichloromethane (DCM), anhydrous, degassed.

  • Reagent:

    
     gas, Pd/C (10 wt%).
    
Step-by-Step Methodology
  • Pre-Reaction Preparation:

    • Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

    • Maintain an inert atmosphere (

      
       or Ar).
      
    • Critical Step: Dissolve N-benzyl-N,N-di(but-3-enyl)amine (1.0 equiv) in anhydrous DCM to achieve a dilute concentration (0.005 M). Note: High dilution is mandatory to favor intramolecular cyclization (RCM) over intermolecular polymerization (ADMET).

  • Catalyst Addition:

    • Add Grubbs II catalyst (2-5 mol%) in one portion.

    • Heat the reaction to reflux (40°C) for 12–24 hours. Monitor via TLC (disappearance of acyclic diene).

  • Work-up (RCM Product):

    • Cool to room temperature. Add activated charcoal to sequester the ruthenium species.

    • Filter through a pad of Celite. Concentrate the filtrate in vacuo.

    • Isolate the intermediate (N-benzylazocine ) via flash column chromatography (SiO2, Hexane/EtOAc gradient).

  • Hydrogenation (Saturation):

    • Dissolve the azocine intermediate in MeOH.

    • Add Pd/C (10 wt% loading).

    • Stir under a hydrogen balloon (1 atm) for 4 hours.

    • Filter through Celite and concentrate to yield N-benzylazocane .

  • Validation:

    • 1H NMR (CDCl3): Look for the disappearance of olefinic protons (5.5–6.0 ppm) and the integration of 14 methylene protons (1.5–2.7 ppm) and the benzylic singlet.

    • MS (ESI): Confirm molecular ion

      
      .
      

Part 5: References

  • Synthesis of Azocanes via Ring Expansion: Leverenz, M., et al. (2021).[3] "Synthesis of Azocanes from Piperidines via an Azetidinium Intermediate." Chemistry – A European Journal.[4][5] Link

  • Guanethidine Pharmacology: IUPHAR/BPS Guide to Pharmacology. "Guanethidine Ligand Page." Link

  • Manzamine Alkaloids: Lee, S., & Sperry, J. (2022). "Isolation and biological activity of azocine and azocane alkaloids." Bioorganic & Medicinal Chemistry. Link

  • Lipophilicity of Medium Rings: Arnott, J. A., & Planinsek, S. L. (2018). "Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes." ACS Medicinal Chemistry Letters. Link (Cited for comparative lipophilicity principles).

  • RCM Methodology: Grubbs, R. H. (2006). "Olefin-metathesis catalysts for the preparation of molecules and materials." Nobel Lecture. Link

Sources

Foundational

Introduction to sulfonyl chlorides as electrophiles

Title: Strategic Utilization of Sulfonyl Chlorides: Mechanistic Insights, Synthetic Protocols, and Medicinal Chemistry Applications Executive Summary This technical guide analyzes the sulfonyl chloride ( ) functional gro...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Utilization of Sulfonyl Chlorides: Mechanistic Insights, Synthetic Protocols, and Medicinal Chemistry Applications

Executive Summary

This technical guide analyzes the sulfonyl chloride (


) functional group, a cornerstone electrophile in drug discovery and materials science. Unlike carboxylic acid chlorides, sulfonyl chlorides exhibit distinct electronic behaviors dominated by the tetrahedral sulfur(VI) center. This document synthesizes mechanistic evidence (

vs. addition-elimination), provides self-validating synthetic protocols—including recent 2024/2025 green chemistry advances—and details the medicinal chemistry rationale for sulfonamide bioisosterism.

Part 1: Fundamental Reactivity & Mechanistic Insight

The sulfonyl chloride moiety is characterized by a highly electrophilic sulfur atom, activated by two electron-withdrawing oxygen atoms and a labile chloride leaving group.[1]

Electronic Structure and Nucleophilic Attack

The sulfur atom in sulfonyl chlorides acts as a "hard" electrophile.[1] Reactivity is governed by the specific nucleophile and solvent conditions.

  • Hard Nucleophiles (ROH,

    
    ):  Attack the sulfur center, leading to sulfonates and sulfonamides.
    
  • Soft Nucleophiles (

    
    , 
    
    
    
    ):
    Can attack the chlorine atom (halogenophilic attack) or reduce the sulfur center, leading to sulfinates or disulfides.
The Mechanistic Debate: Concerted vs. Stepwise

Historically, the mechanism of nucleophilic substitution at sulfur(VI) has been debated between a concerted


-like pathway and a stepwise addition-elimination (

) pathway involving a pentacoordinate sulfur intermediate. Current consensus, supported by kinetic isotope effect (KIE) studies, suggests a continuum:
  • Uncatalyzed: Often proceeds via a concerted

    
    -like transition state with significant bond breaking/making synchronicity.
    
  • Base-Catalyzed (e.g., Pyridine): Proceeds via a sulfonylpyridinium intermediate , which is far more electrophilic than the parent chloride. This is a critical "Expertise" insight for reaction optimization.

Figure 1: Mechanistic Pathway of Sulfonamide Formation The following diagram illustrates the nucleophilic catalysis pathway using pyridine, which is kinetically superior to non-nucleophilic bases like triethylamine for difficult substrates.

SulfonylationMechanism Substrate Sulfonyl Chloride (R-SO2-Cl) Intermediate Sulfonylpyridinium Salt (Activated) Substrate->Intermediate Nucleophilic Attack (Cl- displacement) Base Pyridine (Nucleophilic Catalyst) Base->Intermediate Catalysis TS Tetrahedral-like Transition State Intermediate->TS Amine Attack Amine Primary Amine (R'-NH2) Amine->TS Product Sulfonamide (R-SO2-NH-R') TS->Product Pyridine Release + Proton Transfer

Caption: Pyridine acts as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium salt intermediate.

Part 2: Synthetic Utility & Transformations

Standard Operating Procedure (SOP): Schotten-Baumann Conditions

For robust synthesis of sulfonamides from amines and sulfonyl chlorides.

Protocol:

  • Preparation: Dissolve the amine (1.0 equiv) in dry DCM or THF.

  • Base Addition: Add Pyridine (1.5–2.0 equiv). Note: Pyridine serves as both base and catalyst.

  • Electrophile Addition: Cool to 0°C. Add Sulfonyl Chloride (1.1 equiv) dropwise to prevent exotherms which cause side reactions (see Section 4).

  • Monitoring: Warm to RT. Monitor by TLC/LCMS.

  • Workup (Self-Validating Step): Wash with 1M HCl.

    • Validation: If the product remains in the organic layer while pyridine/unreacted amine moves to the aqueous layer, the coupling was successful.

  • Purification: Recrystallization (EtOH/Water) or Column Chromatography.

Green Chemistry Advance (2024/2025): In-Situ Sulfonyl Fluorides

Sulfonyl chlorides are hydrolytically unstable. A modern "green" alternative involves converting thiols directly to sulfonyl fluorides (SuFEx click chemistry handles) using potassium fluoride (KF) and a solid oxidant (SHC5®), avoiding toxic


 gas.[2][3][4][5]

Advantages:

  • Stability: Sulfonyl fluorides are stable to water/air but react specifically with amines under Ca(II) catalysis.

  • Safety: Eliminates corrosive HCl byproduct evolution associated with chlorides.

Reaction Optimization Matrix

Use this table to select conditions based on substrate class.

Substrate ClassRecommended SolventBase / CatalystKey Constraint
Aliphatic Amines DCM or THF

or DIPEA
Exothermic; cool to 0°C.
Anilines (Weak Nu) Pyridine (solvent)Pyridine (excess)Requires heating (50-80°C).
Amino Acids Water / Dioxane (1:1)

(Schotten-Baumann)
pH control essential (keep pH > 9).
Steric Hindrance DMF or NMPDMAP (0.1 equiv) + DIPEADMAP acts as "super-catalyst."

Part 3: Medicinal Chemistry Context

Bioisosterism: Sulfonamide vs. Amide

The sulfonamide group is a classic non-classical bioisostere of the amide bond.

  • Geometry: Tetrahedral sulfur (

    
    ) vs. Planar carbonyl carbon (
    
    
    
    ).
  • H-Bonding: Sulfonamides act primarily as H-bond acceptors (oxygens) and donors (N-H).

  • Acidity (

    
    ):  This is the critical differentiator. Sulfonamides are significantly more acidic than amides.
    

Table 2: Physicochemical Comparison

PropertyCarboxamide (

)
Sulfonamide (

)
MedChem Implication
Hybridization Planar (

)
Tetrahedral (

)
Different 3D vector for substituents.

(approx)
> 15 (Neutral)~10 (Weak Acid)Ionizable at physiological pH if EWG present.
Hydrolysis Susceptible (Proteases)Highly StableMetabolic stability advantage.
Case Study: Celecoxib (COX-2 Inhibitor)

Celecoxib utilizes a benzenesulfonamide moiety to achieve selectivity for the COX-2 enzyme over COX-1.[6]

  • Mechanism: The sulfonamide binds to a hydrophilic side pocket (Arg513, His90) present in COX-2 but blocked by a bulky Isoleucine in COX-1.

  • Correction on

    
    :  Early literature often misquoted values. Recent bond-length correlation studies place the 
    
    
    
    of the Celecoxib sulfonamide group at approximately 10.7 , meaning it is neutral at physiological pH but capable of specific H-bond interactions.

Figure 2: Drug Discovery Workflow for Sulfonamide Bioisosteres

MedChemWorkflow Hit Amide Hit Molecule (Metabolically Unstable) Design Design Sulfonamide Bioisostere (Tetrahedral Geometry Check) Hit->Design Improve Stability Synthesis Synthesis via Sulfonyl Chloride (See Protocol 2.1) Design->Synthesis Testing Test for COX-2 Selectivity (Hydrophilic Pocket Binding) Synthesis->Testing Optimization Optimize pKa (Add EWG to N-substituent) Testing->Optimization If potency low Optimization->Synthesis Iterative Cycle

Caption: Iterative workflow for replacing amide bonds with sulfonamides to improve metabolic stability and selectivity.

Part 4: Troubleshooting & Safety

Common Side Reactions
  • Hydrolysis: Sulfonyl chlorides react with water to form sulfonic acids (

    
    ).
    
    • Prevention: Use anhydrous solvents.[7] If using aqueous Schotten-Baumann conditions, keep the temperature low (0°C) to favor amination over hydrolysis.

  • Desulfonylation: Heating certain sulfonyl chlorides (especially pyridine-sulfonyl chlorides) can lead to

    
     extrusion.
    
  • Dimerization: In the absence of nucleophiles, some sulfonyl chlorides can self-react.

Safety Hazards
  • Corrosivity: Causes severe skin burns and eye damage.

  • Water Reactivity: Reacts violently with water to release HCl gas and heat.

  • Pressure: Never heat a sulfonyl chloride reaction in a closed vessel without a pressure relief mechanism due to potential

    
    /HCl generation.
    

References

  • Osaka University. (2024).[4] Novel green chemistry: A safe, low-cost, and eco-friendly conversion process for the synthesis of sulfonyl fluorides.[2][3][4][5] ACS Sustainable Chemistry & Engineering.[4][5] Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Celecoxib: Mechanism of Action and Pharmacology. StatPearls. Retrieved from [Link]

  • Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Novel Sulfamides and Sulfonamide Bioisosteres using Azocane-1-sulfonyl Chloride

Executive Summary This guide details the synthetic protocols for utilizing Azocane-1-sulfonyl chloride (also known as heptamethyleneimine-1-sulfonyl chloride) to generate novel sulfamide scaffolds. While chemically disti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic protocols for utilizing Azocane-1-sulfonyl chloride (also known as heptamethyleneimine-1-sulfonyl chloride) to generate novel sulfamide scaffolds. While chemically distinct from traditional sulfonamides (which feature a carbon-sulfur bond), the resulting sulfamides (


) act as critical bioisosteres in medicinal chemistry. They offer improved hydrolytic stability and unique hydrogen-bonding vectors compared to ureas and sulfonamides.

The inclusion of the azocane (8-membered) ring provides a specific advantage in "escape from flatland" strategies, introducing unique lipophilicity (


) and spatial occupancy profiles distinct from standard piperidine or morpholine analogues.

Reagent Profile & Chemical Identity

Before initiating synthesis, verify the reagent integrity. Sulfamoyl chlorides are moisture-sensitive and prone to hydrolysis.[1]

PropertySpecification
Chemical Name Azocane-1-sulfonyl chloride
Synonyms Heptamethyleneimine-1-sulfonyl chloride; 1-Azocanesulfonyl chloride
CAS Number 54399-56-1 (Generic/Derivative Space) / PubChem CID: 43211858
Molecular Formula

Molecular Weight 211.71 g/mol
Physical State Colorless to pale yellow oil (often solidifies upon cooling)
Storage -20°C, under Argon/Nitrogen. Highly hygroscopic.

Mechanistic Insight & Rational Design

The "Azocane Advantage" in SAR

In Structure-Activity Relationship (SAR) studies, replacing a 6-membered piperidine with an 8-membered azocane alters the vector of the sulfonyl group and increases local hydrophobicity without significantly changing the polar surface area (PSA). This is often used to:

  • Fill larger hydrophobic pockets in enzyme active sites.

  • Disrupt crystal packing to improve solubility of the final drug candidate.

Reaction Mechanism

The synthesis proceeds via a nucleophilic substitution at the sulfur atom. Unlike carboxylic acid chlorides, sulfamoyl chlorides react via a concerted


-like mechanism or a trigonal bipyramidal intermediate, depending on the solvent dielectric constant.

Key Mechanistic Considerations:

  • Leaving Group: The chloride ion (

    
    ) is a good leaving group but requires a base to neutralize the generated 
    
    
    
    , preventing protonation of the amine nucleophile.
  • Steric Hindrance: The azocane ring is conformationally mobile but bulky. Nucleophilic attack by the amine (

    
    ) is generally rapid, but extremely bulky amines (e.g., tert-butylamine) may require elevated temperatures.
    

ReactionMechanism Reagent Azocane-1-sulfonyl Chloride Intermediate Transition State [Pentacoordinate S] Reagent->Intermediate + Amine Amine Primary/Secondary Amine (R-NH2) Amine->Intermediate Base Base Catalyst (TEA/DIPEA) Byproduct HCl Salt (Base-H+ Cl-) Base->Byproduct Scavenges H+ Product Target Sulfamide (Azocane-SO2-NH-R) Intermediate->Product - Cl- Intermediate->Byproduct Elimination

Figure 1: Mechanistic pathway for the formation of azocane-derived sulfamides. The base is critical for driving equilibrium forward by trapping HCl.

Experimental Protocols

Method A: Standard Bench-Top Synthesis (High Purity)

Best for: Scale-up (100 mg - 5 g) and valuable amine starting materials.

Reagents:

  • Azocane-1-sulfonyl chloride (1.1 equiv)

  • Amine substrate (1.0 equiv)[1]

  • Triethylamine (TEA) or DIPEA (1.5 - 2.0 equiv)

  • Dichloromethane (DCM) (Anhydrous)

  • Optional: DMAP (0.1 equiv) if the amine is unreactive (e.g., anilines).

Protocol:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Solvation: Dissolve the Amine (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add TEA (1.5 equiv) via syringe. Cool the mixture to 0°C using an ice bath.

  • Reagent Addition: Dissolve Azocane-1-sulfonyl chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction flask over 10 minutes.

    • Note: Dropwise addition prevents localized exotherms and disulfonylation side-products.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–12 hours.

    • Monitoring: Check via TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the amine mass.

  • Quench & Workup:

    • Dilute with DCM.

    • Wash organic layer with 1M HCl (2x) to remove unreacted amine and TEA. (Caution: Do not use acid wash if your product contains basic heterocycles like pyridine).

    • Wash with Sat.

      
        (1x) and Brine (1x).
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
Method B: Parallel Library Synthesis (96-well plate)

Best for: High-throughput screening (HTS) and SAR exploration.

Protocol:

  • Prepare stock solutions of amines (0.2 M in DMF) and Azocane-1-sulfonyl chloride (0.25 M in DCM).

  • Dispense 100 µL of Amine solution into each well.

  • Add 20 µL of Pyridine (neat) to each well.

  • Add 100 µL of Sulfonyl Chloride solution.

  • Seal plate and shake at RT for 16 hours.

  • Scavenger Purification: Add polymer-supported trisamine resin (to scavenge excess chloride) and isocyanate resin (to scavenge excess amine). Shake for 4 hours.

  • Filter and evaporate solvent.

Troubleshooting & Optimization Logic

The synthesis of sulfamides is generally robust, but the specific properties of the azocane ring can introduce challenges.

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure DCM is anhydrous. Re-check reagent quality (sulfonyl chlorides degrade to sulfonic acids over time). Use fresh bottle or distill.
No Reaction Steric HindranceThe 8-membered ring is bulky. If reacting with a bulky amine, switch solvent to THF and reflux at 60°C. Add DMAP catalyst.
Impurity: Sulfonic Acid Moisture ingressIdentify via LC-MS (Mass = Reagent + 17 [OH]). Improve drying protocols.
Impurity: Bis-sulfonylation Excess ReagentOccurs with primary amines.[1][2][3] Reduce reagent equivalents to 0.95 or dilute the reaction further (0.05 M).
Workflow Visualization

OptimizationFlow Start Reaction Complete? CheckLCMS Check LC-MS Start->CheckLCMS Decision Major Peak? CheckLCMS->Decision Product Product Mass (M+H) Decision->Product Yes Hydrolysis Hydrolysis (Reagent + OH) Decision->Hydrolysis Acid Found StartingMat Starting Amine Decision->StartingMat Amine Remains Action1 Standard Workup (Acid/Base Wash) Product->Action1 Action2 Dry Solvents Restart under Ar Hydrolysis->Action2 Action3 Add DMAP Heat to 60°C StartingMat->Action3

Figure 2: Decision tree for reaction monitoring and troubleshooting.

Applications in Drug Discovery[4][5][6]

Azocane-1-sulfonyl chloride is particularly valuable when synthesizing Guanidine mimetics or Urea bioisosteres .

  • Metabolic Stability: The sulfamide linker (

    
    ) is generally more resistant to amidases and proteases than the corresponding urea (
    
    
    
    ) or amide.
  • Scaffold Hopping: If a lead compound contains a piperidine-sulfonamide moiety, substituting it with an azocane-sulfamide can probe the size limits of the hydrophobic binding pocket. The 8-membered ring adopts a "boat-chair" conformation that occupies space differently than the "chair" conformation of piperidine.

References

  • Mechanistic Foundation: Winum, J. Y., et al. "Sulfamates and their therapeutic potential."[2][4] Medicinal Research Reviews, 2005.

  • Synthesis Protocol: BenchChem Technical Support. "Sulfonamide Synthesis with Primary Amines." BenchChem Protocols, 2025.

  • Azocane Properties: Sperry, J.[5] "Isolation and biological activity of azocine and azocane alkaloids."[6][5] Bioorganic & Medicinal Chemistry, 2022.

  • Sulfonyl Chloride Reactivity: Lee, J., et al. "Benzenesulfonyl chloride with primary and secondary amines in aqueous media."[3] Canadian Journal of Chemistry, 2003.

  • Reagent Data: PubChem Compound Summary for CID 43211858 (Azocane-1-sulfonyl chloride).

Sources

Application

Application Note: Azocane-1-sulfonyl Chloride as a Strategic Building Block

Topic: Azocane-1-sulfonyl Chloride: Expanding Chemical Space in Drug Discovery Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Azocane-1-sulfonyl Chloride: Expanding Chemical Space in Drug Discovery Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

In the pursuit of novel intellectual property (IP) and improved physicochemical properties, medicinal chemistry has moved beyond the "Magic Methyl" and standard piperidine/morpholine rings. Azocane-1-sulfonyl chloride (also known as heptamethyleneimine-1-sulfonyl chloride) represents a high-value building block for introducing the 8-membered azocane ring—a medium-sized heterocycle that offers distinct conformational properties and hydrophobic vectors compared to its 6- and 7-membered analogs.

This guide details the utility of azocane-1-sulfonyl chloride in synthesizing sulfamides (urea bioisosteres) and sulfamates , providing validated protocols for their integration into lead optimization campaigns.

Chemical Profile & Mechanistic Insight[1][2][3][4]

The Reagent
  • IUPAC Name: Azocane-1-sulfonyl chloride[1][2]

  • CAS Number: 10147-37-2

  • Molecular Formula: C

    
    H
    
    
    
    ClNO
    
    
    S[3]
  • Molecular Weight: 211.71 g/mol

  • Physical State: Typically a colorless to pale yellow oil or low-melting solid.

  • Storage: Moisture sensitive. Store at 2–8°C under inert atmosphere (Ar/N

    
    ).
    
The "Medium Ring" Effect

Incorporating an azocane ring introduces a "goldilocks" steric bulk. Unlike the rigid chair conformation of piperidine (6-membered) or the flexible twist-chair of azepane (7-membered), the azocane ring (8-membered) adopts a complex equilibrium of boat-chair and crown conformations.

  • Lipophilicity Modulation: The additional methylene units increase logP, enhancing membrane permeability for polar scaffolds.

  • Space Filling: The ring creates a larger hydrophobic footprint, ideal for filling deep hydrophobic pockets in GPCRs and kinases.

Reactivity: Sulfamoyl vs. Sulfonyl

Azocane-1-sulfonyl chloride is a sulfamoyl chloride (


).
  • Electronic Character: The nitrogen lone pair donates electron density into the sulfonyl group, making the sulfur center less electrophilic than a standard aryl sulfonyl chloride.

  • Implication: Reactions require stronger bases or longer reaction times compared to tosyl chloride.

  • Stability: It is more resistant to hydrolysis than simple alkyl sulfonyl chlorides, allowing for easier handling in open air for short periods.

Mechanistic Visualization

The following diagram illustrates the reaction pathways for Azocane-1-sulfonyl chloride, highlighting the competition between direct substitution and the sulfonylamine-like transition state.

ReactionMechanism Reagent Azocane-1-sulfonyl Chloride (Electrophile) TS Tetrahedral Intermediate (Trigonal Bipyramidal) Reagent->TS Nucleophilic Attack Amine Primary/Secondary Amine (Nucleophile) Amine->TS Base Base (TEA/DIPEA) SideProduct HCl Salt Base->SideProduct Scavenges HCl Product Sulfamide (Urea Bioisostere) TS->Product Elimination of Cl- TS->SideProduct

Caption: Nucleophilic substitution mechanism at the sulfonyl sulfur center yielding stable sulfamide scaffolds.

Validated Experimental Protocols

Protocol A: Synthesis of Azocane-Derived Sulfamides (Standard Coupling)

Application: General library synthesis with primary or secondary amines.

Materials:

  • Azocane-1-sulfonyl chloride (1.0 equiv)[3]

  • Amine substrate (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (2.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

  • DMAP (0.1 equiv) – Optional catalyst for steric bulk

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and cool under nitrogen. Add the amine substrate (1.0 mmol) and DCM (5 mL, 0.2 M).

  • Base Addition: Add TEA (2.5 mmol, 350 µL) via syringe. Stir for 5 minutes at 0°C (ice bath).

  • Reagent Addition: Add Azocane-1-sulfonyl chloride (1.0 mmol, 212 mg) dropwise, either neat or dissolved in minimal DCM.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–16 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.

    • Note: If reaction is sluggish, add 10 mol% DMAP and heat to reflux (40°C).

  • Quench: Quench with 1N HCl (5 mL) to remove unreacted amine and salts.

  • Work-up: Extract the aqueous layer with DCM (2 x 10 mL). Combine organic layers, wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: Flash column chromatography (typically 0-50% EtOAc in Hexanes).

Protocol B: Synthesis of Azocane-Derived Sulfamates (Phenol/Alcohol Coupling)

Application: Creating sulfamate-based inhibitors (e.g., steroid sulfatase inhibitors).

Materials:

  • Azocane-1-sulfonyl chloride (1.2 equiv)

  • Phenol/Alcohol substrate (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion) (1.5 equiv)

  • DMF or THF (anhydrous)

Step-by-Step Procedure:

  • Deprotonation: To a solution of the phenol (1.0 mmol) in anhydrous DMF (3 mL) at 0°C, carefully add NaH (1.5 mmol, 60 mg). Stir for 30 mins until gas evolution ceases.

  • Coupling: Add Azocane-1-sulfonyl chloride (1.2 mmol, 254 mg) dropwise.

  • Reaction: Stir at RT for 2–6 hours.

  • Work-up: Carefully quench with saturated NH

    
    Cl solution (exothermic!). Extract with EtOAc. Wash organic layer extensively with water/LiCl solution to remove DMF.
    
  • Purification: Recrystallization or silica chromatography.

Analytical Data & Troubleshooting

Expected NMR Signature

When characterizing the product, look for the distinct azocane ring signals. The ring flexibility often causes broadening of the CH


 peaks.
Position (Azocane Ring)

H NMR Shift (CDCl

,

ppm)
MultiplicityIntegration

-CH

(adj. to N)
3.20 – 3.40Triplet/Multiplet4H

-CH

1.65 – 1.80Broad Multiplet4H

-CH

1.50 – 1.60Broad Multiplet6H
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of chlorideEnsure reagents are dry; use fresh bottle of sulfonyl chloride.
No Reaction Low nucleophilicity of amineSwitch to Protocol B (NaH) or use microwave irradiation (80°C, 10 min).
Dimerization Bis-sulfonylationUse excess amine (1.5–2.0 equiv) to favor mono-substitution.
Broad NMR Peaks Ring conformational exchangeRun NMR at elevated temperature (50°C) to sharpen peaks.

Strategic Application Workflow

This workflow describes how to integrate Azocane-1-sulfonyl chloride into a parallel synthesis campaign for SAR exploration.

Workflow Start Lead Compound Identification (Contains Amine/OH) Decision Select Linker Strategy Start->Decision PathA Path A: Sulfamide (Stable Urea Isostere) Decision->PathA Target: Protease/Kinase PathB Path B: Sulfamate (Pharmacokinetic Modulator) Decision->PathB Target: Steroid/Hormone Synth Parallel Synthesis (96-well block / Protocol A) PathA->Synth PathB->Synth QC QC: LCMS & 1H NMR (Check for Hydrolysis) Synth->QC Assay Biological Assay (Potency & Metabolic Stability) QC->Assay

Caption: Decision tree for incorporating azocane-1-sulfonyl moieties into lead optimization.

References

  • Reactivity of Sulfamoyl Chlorides: Spillane, W. J., & Malaubier, J. B. (2014). Mechanisms of reaction of sulfamoyl chlorides with amines. Chemical Reviews. Link

  • Medium Ring Heterocycles in Drug Discovery: Mallinson, J., & Collins, I. (2012). Macrocycles in new drug discovery. Future Medicinal Chemistry. Link

  • Sulfamides as Bioisosteres: Winum, J. Y., et al. (2006). Sulfamates and their therapeutic potential. Medicinal Research Reviews. Link

  • Azocane Alkaloids: Sperry, J. (2022).[4] Isolation and biological activity of azocine and azocane alkaloids. Bioorganic & Medicinal Chemistry. Link

  • General Protocol for Sulfonylation: BenchChem Technical Guides. Reactivity of the Sulfonyl Chloride Functional Group. Link

Sources

Method

Application Note: Synthesis of Substituted Azocane Scaffolds for Anti-Infective Agents

Part 1: The Medium-Ring Paradox in Drug Discovery Introduction The search for novel anti-infective agents—specifically against multidrug-resistant (MDR) pathogens like MRSA, Acinetobacter baumannii, and Plasmodium falcip...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Medium-Ring Paradox in Drug Discovery

Introduction

The search for novel anti-infective agents—specifically against multidrug-resistant (MDR) pathogens like MRSA, Acinetobacter baumannii, and Plasmodium falciparum—has necessitated a departure from conventional 5- and 6-membered heterocycles.[1] Azocanes (azacyclooctanes), 8-membered nitrogenous rings, represent a privileged but underutilized chemical space.

They form the core of potent marine alkaloids such as Manzamine A (antimalarial/antitubercular) and Nakadomarin A (antifungal/cytotoxic). However, their adoption in medicinal chemistry is hindered by the "Medium-Ring Paradox" :

  • Entropic Disfavor: The probability of chain ends meeting to close an 8-membered ring is significantly lower than for 5- or 6-membered rings.

  • Enthalpic Strain: Transannular interactions (Pitzer strain) create a high-energy barrier to cyclization.

Scope of this Guide

This Application Note provides a validated, high-fidelity workflow for synthesizing substituted azocane scaffolds. We focus on two complementary methodologies:

  • Method A: Ring-Closing Metathesis (RCM) – Best for rapid access to unsaturated azocane cores.

  • Method B: Palladium-Catalyzed Ring Expansion – Best for transferring chirality from accessible piperidine precursors.

Part 2: Strategic Retrosynthesis & Workflow

To navigate the synthetic difficulty, we employ a "Divide and Conquer" approach. The following decision tree outlines the selection logic between RCM and Ring Expansion based on target substitution patterns.

Azocane_Retrosynthesis Target Target: Substituted Azocane (Anti-Infective Scaffold) Analysis Structural Analysis: Substitution Pattern? Target->Analysis Path_A Unsaturated / C4-C5 Functionalized Analysis->Path_A Requires alkene handle Path_B Chiral / C2-Substituted Analysis->Path_B Requires defined stereocenters Method_A Method A: Ring-Closing Metathesis (RCM) (Grubbs II Catalyst) Path_A->Method_A Method_B Method B: Ring Expansion (Pd-Catalyzed Rearrangement) Path_B->Method_B Precursor_A Precursor: N-Tethered Diene (Linear) Method_A->Precursor_A Retrosynthesis Validation Validation: NMR (Olefin Shift) & MS Method_A->Validation Precursor_B Precursor: Vinyl Piperidine (Cyclic) Method_B->Precursor_B Retrosynthesis Method_B->Validation

Figure 1: Strategic decision tree for azocane synthesis. Method selection depends heavily on the required substitution pattern and available starting materials.

Part 3: Method A – High-Dilution Ring-Closing Metathesis (RCM)

Principle: RCM utilizes a metal carbene catalyst (Ruthenium-based) to redistribute carbon-carbon double bonds. For 8-membered rings, high dilution is non-negotiable to favor intramolecular cyclization over intermolecular oligomerization.

Protocol 1: Synthesis of 1-Boc-5-hydroxy-4-azocene

Target: A versatile intermediate for Nakadomarin analogs.

Materials
  • Substrate: N-Boc-N-(but-3-enyl)-1-amino-but-3-ene (Diene precursor).

  • Catalyst: Grubbs 2nd Generation Catalyst (G-II).

  • Solvent: Anhydrous Dichloromethane (DCM), degassed.

  • Additive: Titanium isopropoxide (Ti(OiPr)₄) – Optional, prevents chelation if Lewis basic sites are present.

Step-by-Step Methodology
  • System Preparation (The "Oxygen-Free" Rule):

    • Flame-dry a 1L two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar.

    • Cycle Argon/Vacuum 3 times.

    • Critical: Oxygen poisons the Ruthenium catalyst. Solvents must be sparged with Argon for at least 30 minutes prior to use.

  • High-Dilution Setup (0.002 M):

    • Dissolve the diene precursor (1.0 mmol, ~225 mg) in 500 mL of degassed anhydrous DCM.

    • Note: While 0.002 M seems excessive, concentrations >0.01 M significantly increase dimer formation in 8-ring synthesis.

  • Catalyst Addition:

    • Add Grubbs II catalyst (5 mol%, 0.05 mmol, 42 mg) in one portion under Argon flow.

    • Expert Tip: If the reaction stalls, add a second portion (2.5 mol%) after 12 hours rather than adding all 7.5 mol% at the start. This maintains active carbene species.

  • Reaction & Monitoring:

    • Reflux at 40°C for 12–24 hours.

    • Self-Validation (TLC/NMR): Monitor the disappearance of the terminal alkene protons (multiplets at ~5.0 and ~5.8 ppm) and the appearance of the internal cis/trans alkene signal (~5.6 ppm).

  • Quenching & Purification:

    • Allow to cool. Add activated charcoal or DMSO (50 eq relative to catalyst) and stir for 2 hours to sequester Ruthenium.

    • Filter through a pad of Celite.

    • Concentrate in vacuo.

    • Purify via Flash Column Chromatography (SiO₂, Hexane/EtOAc gradient).

Quantitative Expectations
ParameterSpecificationNotes
Yield 65% – 85%Lower yields often indicate oligomerization (check concentration).
Stereoselectivity Z (cis) : E (trans)Typically 3:1 to 5:1 favoring Z-isomer in 8-membered rings.
Reaction Time 12 – 36 HoursDependent on steric bulk near the alkene.

Part 4: Method B – Palladium-Catalyzed Ring Expansion

Principle: This method converts a 6-membered vinyl piperidine into an 8-membered azocane via a π-allyl palladium intermediate. It is superior for generating chiral azocanes because the stereochemistry of the piperidine precursor is conserved or predictably inverted.

Protocol 2: Expansion of 2-Vinylpiperidine to 4-Substituted Azocane
Materials
  • Substrate: 2-vinyl-1-tosylpiperidine.

  • Catalyst: Pd(PPh₃)₄ (5 mol%).

  • Solvent: THF (Anhydrous).

  • Nucleophile: Potassium Phthalimide or Acetate (for functionalization).

Step-by-Step Methodology
  • Precursor Activation:

    • The piperidine nitrogen must be protected with an electron-withdrawing group (Tosyl or Nosyl) to facilitate the migration.

  • Reaction Assembly:

    • In a glovebox or under Argon, charge a pressure tube with the vinyl piperidine (1.0 eq) and Pd(PPh₃)₄ (0.05 eq).

    • Dissolve in THF (0.1 M concentration—dilution is less critical here than in RCM).

  • Thermolysis:

    • Heat the sealed tube to 80°C–100°C.

    • Mechanism: The Pd(0) inserts into the allylic C-N bond (oxidative addition), opening the ring to form a π-allyl species. The nitrogen then attacks the distal end of the π-allyl system, closing the 8-membered ring.

  • Validation:

    • 1H NMR: Look for the shift of the proton adjacent to Nitrogen. In the piperidine, it is ~3.5 ppm (methine). In the azocane, it shifts downfield and the splitting pattern changes due to ring flexibility.

Part 5: Functionalization for Anti-Infective Activity

Once the azocane core is synthesized, it must be functionalized to interact with microbial targets. A common strategy is Reductive Amination or Click Chemistry to append pharmacophores.

Protocol 3: Library Generation via Reductive Amination

Target: Introduction of lipophilic side chains (mimicking Manzamine lipid tails).

  • Deprotection: Remove the Boc/Tosyl group (TFA/DCM or Mg/MeOH).

  • Coupling:

    • Mix Azocane amine (1 eq) + Aryl Aldehyde (1.1 eq) in DCE.

    • Add NaBH(OAc)₃ (1.5 eq).

    • Stir at RT for 4 hours.

  • Bio-Evaluation:

    • Test compounds for MIC against S. aureus (ATCC 29213) and C. albicans.

    • Reference Standard: Manzamine A (MIC ~1.0 µg/mL).

Part 6: Troubleshooting & Optimization

The following diagram illustrates the critical control points for the RCM workflow.

RCM_Optimization Start Start RCM Check_Conc Conc. < 0.005 M? Start->Check_Conc Reaction Reflux w/ Grubbs II Check_Conc->Reaction Yes Action_Dilute Action: Dilute further (Add solvent) Check_Conc->Action_Dilute No Check_TLC TLC: Dimer Spot? Reaction->Check_TLC Success Isolate Azocane Check_TLC->Success Clean Product Fail_Olig Failure: Oligomers Check_TLC->Fail_Olig High Rf smear Fail_Stall Failure: SM Remains Check_TLC->Fail_Stall SM visible Action_Spike Action: Add 2.5% Cat. + Argon Spurge Fail_Stall->Action_Spike Action_Dilute->Reaction Action_Spike->Reaction

Figure 2: Troubleshooting logic for Ring-Closing Metathesis. Concentration control is the primary determinant of success vs. oligomerization.

References

  • Ring-Closing Metathesis (RCM) in Natural Products: Wikipedia. "Ring-closing metathesis: Mechanism and Application in Manzamine Synthesis." [Link]

  • Nakadomarin A Synthesis (RCM Protocol): National Institutes of Health (PMC). "Total Synthesis of (–)-Nakadomarin A via RCM." [Link]

  • Ring Expansion Methodology: Royal Society of Chemistry. "Stereoselective two-carbon ring expansion of allylic amines via electronic control of palladium-promoted equilibria." (2023).[2] [Link]

  • Azocane Alkaloids Review: PubMed. "Isolation and biological activity of azocine and azocane alkaloids." (2022).[3] [Link]

  • Antibacterial Azole Scaffolds: Bentham Science.[4] "Azole Derivatives: Recent Advances as Potent Antibacterial and Antifungal Agents."[4] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing temperature for Azocane-1-sulfonyl chloride coupling reactions

Welcome to the technical support resource for optimizing coupling reactions involving Azocane-1-sulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for optimizing coupling reactions involving Azocane-1-sulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into managing the critical parameter of temperature. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your sulfonamide syntheses.

Part 1: Foundational Principles & Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts governing the reaction and answers common preliminary questions.

Question: What is the core mechanism of an Azocane-1-sulfonyl chloride coupling reaction?

Answer: The reaction is a classic nucleophilic substitution at a sulfur center. Azocane-1-sulfonyl chloride features a highly electrophilic sulfur atom due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[1] When reacted with a primary or secondary amine, the amine's lone pair of electrons acts as a nucleophile, attacking the sulfur atom. This leads to the formation of a stable sulfonamide bond and the expulsion of a chloride ion. A base (e.g., triethylamine, pyridine) is essential to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.[2]

Question: Why is temperature such a critical parameter in this specific coupling?

Answer: Temperature is the primary lever for balancing reaction rate against the stability of both the reactants and the desired product.

  • At Low Temperatures (0 °C to RT): The reaction rate is slower but generally more controlled. This is the recommended starting point as it minimizes potential side reactions and prevents the degradation of the thermally sensitive sulfonyl chloride.[3][4]

  • At Elevated Temperatures (>40 °C): While higher temperatures can increase the reaction rate, especially for unreactive or sterically hindered amines, they also introduce significant risks.[3] Sulfonyl chlorides can undergo thermal decomposition, and side reactions like di-sulfonylation (if using a primary amine) can become more prevalent.[2][5][6]

Question: What are the most common side reactions, and how are they related to temperature?

Answer: The three most common side reactions are:

  • Hydrolysis: Azocane-1-sulfonyl chloride is highly sensitive to moisture. Any water present in the reaction will hydrolyze the sulfonyl chloride to its corresponding sulfonic acid, a polar impurity that will not couple with the amine.[2] While not directly caused by temperature, higher temperatures can accelerate the rate of hydrolysis if water is present.

  • Di-sulfonylation: If you are coupling with a primary amine, it is possible for the amine to react twice, leading to a di-sulfonylated byproduct. This is often favored at higher temperatures or when an excess of the sulfonyl chloride is used.[2]

  • Thermal Decomposition: As mentioned, sulfonyl chlorides can be unstable at elevated temperatures, leading to cleavage of the C-S or S-Cl bonds and the extrusion of SO2.[6][7]

Part 2: Troubleshooting Guide - A Problem-Oriented Approach

This section is structured to help you diagnose and solve specific issues encountered during your experiments.

Problem Area 1: Low or No Product Yield

Question: My TLC/LC-MS analysis shows mostly unreacted starting materials, even after several hours. What is the first parameter I should adjust?

Answer: This classic symptom points to insufficient activation energy for the reaction to proceed at a reasonable rate. Your primary suspect is suboptimal reaction temperature .

  • Causality: The amine you are using may be a poor nucleophile (due to electron-withdrawing groups) or sterically hindered, requiring more energy to attack the sulfonyl chloride.[2][3] Many standard protocols recommend starting at 0 °C and warming to room temperature, which may not be sufficient for challenging substrates.[3]

  • Recommended Action:

    • First, ensure your reagents are pure and your conditions are strictly anhydrous, as hydrolysis is a common cause of failure.[2][5]

    • If conditions are dry, systematically increase the reaction temperature. Set up small-scale parallel reactions and test temperatures of 40 °C, 60 °C, and 80 °C.

    • Monitor the reaction closely by TLC or LC-MS at each temperature point to find the lowest temperature at which the reaction proceeds efficiently. Some reactions may even require reflux to go to completion.[3]

Question: My yield is low, and my crude NMR/MS shows a significant polar byproduct that is not my desired sulfonamide. What happened?

Answer: This strongly indicates that your Azocane-1-sulfonyl chloride has hydrolyzed. The polar byproduct is almost certainly the corresponding sulfonic acid.[2]

  • Causality: Sulfonyl chlorides are readily attacked by water, which is a competing nucleophile.[2] This can happen if your glassware was not properly dried, your solvents were not anhydrous, or your amine starting material contained residual water.

  • Recommended Action: This is a problem of reaction setup, not temperature.

    • Rigorous Drying: Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours before use.

    • Anhydrous Solvents: Use freshly distilled solvents or purchase high-quality anhydrous grade solvents and handle them under an inert atmosphere (Nitrogen or Argon).

    • Dry Reagents: Ensure your amine and base are dry. If necessary, dry them over a suitable desiccant before use.

Problem Area 2: Product Purity Issues

Question: I am using a primary amine and my mass spec shows a peak corresponding to my desired product, but also a significant peak at a higher mass. What is this impurity?

Answer: You are likely observing the di-sulfonylated byproduct . This occurs when both N-H protons on the primary amine react with a molecule of Azocane-1-sulfonyl chloride.

  • Causality: This side reaction is promoted by two main factors:

    • Incorrect Stoichiometry: Using a molar excess of the sulfonyl chloride drives the reaction towards the di-substituted product.

    • High Reaction Temperature: Elevated temperatures provide the necessary energy to overcome the increased steric hindrance and lower nucleophilicity of the initially formed sulfonamide, allowing it to react a second time.[2]

  • Recommended Action:

    • Adjust Stoichiometry: Use a 1:1 molar ratio of your amine to the sulfonyl chloride, or even a slight excess (1.1 equivalents) of the amine.

    • Lower the Temperature: Perform the reaction at a lower temperature (start at 0 °C). This reduces the likelihood of the second, less favorable reaction from occurring.[2]

    • Control the Addition: Add the sulfonyl chloride solution dropwise to the stirred solution of the amine and base at low temperature. This maintains a low instantaneous concentration of the sulfonyl chloride, further disfavoring the second reaction.

Part 3: Experimental Protocols & Data

Workflow & Troubleshooting Diagram

The following diagram outlines the general experimental workflow and a decision-making process for troubleshooting common temperature-related issues.

G cluster_workflow General Workflow cluster_troubleshooting Troubleshooting Logic start_node start_node process_node process_node decision_node decision_node good_end good_end bad_end bad_end action_node action_node A 1. Setup Anhydrous Reaction (Amine + Base in Solvent) B 2. Cool to 0 °C A->B C 3. Add Sulfonyl Chloride (dropwise) B->C D 4. Warm to RT, Stir 2-12h C->D E 5. Monitor by TLC/LC-MS D->E F Reaction Complete? E->F G High Yield & Purity? F->G Yes I Low Yield: Mainly Starting Material F->I No H Success! G->H Yes K Low Yield: Polar Byproduct G->K No, Polar Impurity M Low Purity: High MW Byproduct G->M No, High MW Impurity (Primary Amine) J Increase Temp Systematically (e.g., 40 °C -> 60 °C) I->J L Improve Anhydrous Technique (Dry Glassware/Solvents) K->L N Lower Temp (to 0 °C) Use 1:1 Stoichiometry M->N

Caption: Troubleshooting workflow for temperature optimization.

Table 1: Temperature Effects on Sulfonamide Synthesis

This table summarizes the expected outcomes when adjusting temperature for a typical coupling reaction between Azocane-1-sulfonyl chloride and a moderately reactive secondary amine.

ParameterLow Temp. (0 °C → 25 °C)Moderate Temp. (40 °C → 60 °C)High Temp. (>80 °C)
Reaction Rate Slow to ModerateModerate to FastVery Fast
Yield Potentially low if amine is unreactive; otherwise good to excellent.Generally excellent for most substrates.May decrease due to decomposition.
Purity HighestGood; risk of minor side products increases.Often poor due to decomposition and side reactions.
Key Risk Incomplete conversion.Minor byproduct formation.Significant reactant/product degradation.[5][6]
Best For Highly reactive amines; initial screening reactions.Sterically hindered or electron-poor amines.Generally not recommended.
Protocol 1: General Procedure for Coupling
  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add the amine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Add triethylamine (1.5 eq) and cool the stirred solution to 0 °C using an ice bath.

  • In a separate dry flask, dissolve Azocane-1-sulfonyl chloride (1.05 eq) in a minimum amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the amine solution over 10-15 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Upon completion, quench the reaction with saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography.

Protocol 2: Systematic Temperature Optimization Study
  • Set up three identical, small-scale reactions (e.g., 0.1 mmol scale) following Steps 1-3 of the General Procedure.

  • Place each reaction in a separate heating block or oil bath set to a different temperature (e.g., 25 °C, 45 °C, 65 °C).

  • After a set time (e.g., 2 hours), take an aliquot from each reaction, quench it, and analyze by LC-MS to determine the percent conversion.

  • Continue to monitor at regular intervals (e.g., 4h, 8h, 12h) to identify the optimal time and temperature combination that provides the highest conversion with minimal byproduct formation.

References

  • Chemistry LibreTexts. (2021, July 31). Amines as Nucleophiles. Retrieved February 24, 2026, from [Link]

  • Fiedler, J., et al. (2026, January 22). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Retrieved February 24, 2026, from [Link]

  • Fokin, A. A., et al. (2020, January 1). Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates. The Journal of Organic Chemistry. Retrieved February 24, 2026, from [Link]

  • Kloeckner, U., et al. (2014, July 7). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2. Chemical Communications. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). Azocane-1-sulfonyl chloride. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • Taylor & Francis Online. (2025, August 11). Quality by design-based method to synthesize sulfonamides using LiOH.H2O. Retrieved February 24, 2026, from [Link]

Sources

Optimization

Preventing diaryl sulfone byproduct formation in chlorosulfonation

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Diaryl Sulfone Byproduct Formation Welcome to our dedicated resource for troubleshooting and optimizing your chlorosulfonation reactio...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Diaryl Sulfone Byproduct Formation

Welcome to our dedicated resource for troubleshooting and optimizing your chlorosulfonation reactions. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights to tackle the common challenge of diaryl sulfone byproduct formation. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system.

Understanding the Problem: The Unwanted Side Reaction

Chlorosulfonation is a widely utilized electrophilic aromatic substitution reaction for the synthesis of arylsulfonyl chlorides, which are crucial intermediates in the production of pharmaceuticals, dyes, and detergents.[1][2] However, the formation of diaryl sulfone as a significant byproduct can complicate purification and reduce the yield of the desired product.[3][4]

The formation of this byproduct occurs when the desired arylsulfonyl chloride, or the intermediate arylsulfonic acid, acts as an electrophile and reacts with another molecule of the aromatic starting material.[2][5] This secondary reaction is particularly favored under certain conditions, which we will explore in detail.

Reaction Mechanism: Desired Product vs. Byproduct

G cluster_0 Primary Reaction: Chlorosulfonation cluster_1 Side Reaction: Diaryl Sulfone Formation Aromatic Compound Aromatic Compound Arylsulfonyl Chloride Arylsulfonyl Chloride Aromatic Compound->Arylsulfonyl Chloride + Chlorosulfonic Acid Aromatic Compound_side Aromatic Compound Chlorosulfonic Acid Chlorosulfonic Acid HCl HCl Arylsulfonyl Chloride_side Arylsulfonyl Chloride Diaryl Sulfone Diaryl Sulfone Arylsulfonyl Chloride_side->Diaryl Sulfone + Aromatic Compound HCl_side HCl

Caption: Desired chlorosulfonation versus diaryl sulfone side reaction.

Troubleshooting Guide: A Q&A Approach

This section directly addresses specific issues you might encounter during your experiments, providing not just solutions but the scientific reasoning behind them.

Question 1: I'm observing a significant amount of diaryl sulfone in my crude product. What is the most likely cause?

The most common culprit for excessive diaryl sulfone formation is an insufficient excess of the chlorosulfonating agent, typically chlorosulfonic acid.[3] When the concentration of the aromatic substrate is high relative to the chlorosulfonating agent, the initially formed arylsulfonyl chloride has a higher probability of reacting with the unreacted aromatic compound.

Recommended Action: Increase the molar ratio of chlorosulfonic acid to the aromatic substrate. A common starting point is to use at least a 50% excess of chlorosulfonic acid.[3] The optimal ratio will depend on the reactivity of your specific substrate.

Question 2: I've increased the excess of chlorosulfonic acid, but I'm still getting a significant amount of the sulfone byproduct. What else can I do?

High reaction temperatures can promote the formation of sulfone byproducts.[3] The activation energy for the sulfone formation is often higher than that for the desired chlorosulfonation. Therefore, elevated temperatures will disproportionately favor the side reaction.

Recommended Action: Maintain a low reaction temperature, typically between 0-10°C, especially during the addition of the aromatic substrate to the chlorosulfonic acid.[6] Careful temperature control is critical for minimizing this side reaction.

Question 3: My reaction is very exothermic, making it difficult to control the temperature. How can I manage this?

The high reactivity of chlorosulfonic acid can lead to a rapid and exothermic reaction, making temperature control challenging.

Recommended Actions:

  • Slow Addition: Add the aromatic compound to the chlorosulfonic acid dropwise or in small portions to dissipate the heat generated.

  • Use of a Solvent: Employing an inert solvent such as chloroform or dichloromethane can help to dilute the reactants and better manage the reaction temperature.[7]

  • Efficient Cooling: Ensure your reaction vessel is equipped with an efficient cooling bath (e.g., ice-salt bath) to maintain the desired low temperature.

Question 4: I'm working with a highly activated aromatic system and sulfone formation is a major issue. Are there any alternative strategies?

For highly reactive aromatic compounds, even with careful control of stoichiometry and temperature, diaryl sulfone formation can be problematic. In such cases, consider alternative sulfonating agents or a different synthetic approach.

Recommended Alternatives:

  • Sulfur Trioxide Complexes: Reagents like sulfur trioxide-pyridine or sulfur trioxide-dioxane complexes are milder sulfonating agents that can reduce the incidence of side reactions.[8]

  • Two-Step Procedure: First, perform a sulfonation using sulfuric acid to form the arylsulfonic acid.[1] Then, in a separate step, convert the sulfonic acid to the sulfonyl chloride using a chlorinating agent like thionyl chloride in the presence of a dehydrating agent.[9]

Frequently Asked Questions (FAQs)

Q1: What is the ideal molar ratio of chlorosulfonic acid to the aromatic substrate?

While a general recommendation is a 50% excess of chlorosulfonic acid, the optimal ratio is substrate-dependent.[3] For less reactive substrates, a larger excess may be required to drive the reaction to completion. Conversely, for highly reactive substrates, a smaller excess with stringent temperature control might be necessary to minimize byproduct formation.

Q2: How can I effectively monitor the progress of my chlorosulfonation reaction?

Thin-layer chromatography (TLC) is a common and effective method to monitor the consumption of the starting material and the formation of the product. Quenching a small aliquot of the reaction mixture in ice-water and extracting with a suitable organic solvent can provide a sample for TLC analysis. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.[10][11]

Q3: What are the best practices for quenching a chlorosulfonation reaction?

Chlorosulfonic acid reacts violently with water. Therefore, the reaction mixture should be quenched by slowly and carefully pouring it onto crushed ice with vigorous stirring. This ensures that the excess chlorosulfonic acid is decomposed safely and the desired sulfonyl chloride, which is often insoluble in the acidic aqueous layer, can be easily separated.[3]

Q4: Are there any "greener" alternatives to chlorosulfonic acid?

Concerns over the hazardous nature of chlorosulfonic acid and the generation of corrosive HCl gas have led to the exploration of more environmentally benign sulfonating agents.[12] Some alternatives include:

  • Solid Acid Catalysts: Using solid acid catalysts with sulfuric acid can offer a more recyclable and less corrosive option.

  • Sulfamic Acid: For certain applications, sulfamic acid can be a milder and safer alternative.[8]

Q5: How can I remove the diaryl sulfone byproduct from my final product?

If diaryl sulfone formation cannot be completely avoided, purification is necessary. Common methods include:

  • Recrystallization: If the desired sulfonyl chloride is a solid, recrystallization from a suitable solvent can effectively remove the sulfone impurity, provided there is a sufficient difference in their solubilities.

  • Column Chromatography: For more challenging separations, column chromatography on silica gel is a reliable technique.[13]

Data & Protocols
Table 1: Impact of Reaction Parameters on Diaryl Sulfone Formation
ParameterConditionImpact on Diaryl Sulfone FormationRationale
Molar Ratio (Chlorosulfonic Acid:Aromatic) Low (e.g., 1:1)HighInsufficient chlorosulfonating agent allows the product to react with the starting material.[3]
High (e.g., 1.5:1 or greater)LowExcess chlorosulfonating agent favors the primary reaction pathway.[3]
Temperature High (>25°C)HighPromotes the secondary reaction leading to sulfone formation.[3]
Low (0-10°C)LowFavors the desired chlorosulfonation reaction.[6]
Reaction Time ProlongedCan IncreaseExtended reaction times, especially at higher temperatures, can lead to more byproduct.
Substrate Reactivity High (Electron-rich aromatics)HighMore susceptible to electrophilic attack by the arylsulfonyl chloride intermediate.
Protocol: General Procedure for Chlorosulfonation with Minimized Byproduct Formation
  • Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.

  • Reagent Addition: Charge the flask with chlorosulfonic acid (1.5 equivalents). Begin stirring and cool the acid to 0°C.

  • Slow Substrate Addition: Slowly add the aromatic substrate (1.0 equivalent) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.

  • Extraction: The arylsulfonyl chloride will often precipitate or can be extracted with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Wash the organic layer with cold water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography if necessary.

Troubleshooting Workflow

G start High Diaryl Sulfone Byproduct Detected q1 Is the molar ratio of chlorosulfonic acid to substrate at least 1.5:1? start->q1 sol1 Increase molar ratio of chlorosulfonic acid. q1->sol1 No q2 Was the reaction temperature maintained below 10°C? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Improve cooling efficiency and/or slow down the rate of addition. q2->sol2 No q3 Is the aromatic substrate highly activated? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Consider alternative milder sulfonating agents or a two-step procedure. q3->sol3 Yes end_node Purify product via recrystallization or chromatography. q3->end_node No a3_yes Yes a3_no No sol3->end_node

Caption: A workflow for troubleshooting diaryl sulfone formation.

References
  • Wikipedia. (n.d.). Aromatic sulfonation. Retrieved from [Link]

  • Digital Commons @ NJIT. (n.d.). The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. Retrieved from [Link]

  • GlobalSpec. (n.d.). Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid. Retrieved from [Link]

  • ResearchGate. (2019, December 14). Is there any alternative for Chlorosulfonic acid to be used for the sulfonation of Poly (Phenylene oxide)?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, March 16). What is the mechanism of chlorosulfonation of benzene?. Retrieved from [Link]

  • ACS Publications. (2024, July 11). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. Retrieved from [Link]

  • Chemithon. (1997). Sulfonation and Sulfation Processes. Retrieved from [Link]

  • Sawant, A. A. (2011). Greener methods for Batch Sulfonation. Institute of Chemical Technology. Retrieved from [Link]

  • PMC. (n.d.). Chemical approaches to the sulfation of small molecules: current progress and future directions. Retrieved from [Link]

  • R. J. Cremlyn. (n.d.). Chlorosulfonic Acid - A Versatile Reagent.
  • Google Patents. (n.d.). US4822916A - Preparation of diaryl sulfones.
  • PubMed. (2025, November 10). Condition-Regulated Regiodivergent Synthesis of Biaryl Sulfones via Sulfonylation of Diaryl λ3-Bromanes and Chloranes. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Structure and mechanism of hydrolysis of diaryl(acylamino)(chloro)-λ4-sulfanes and diaryl(acylamino)sulfonium salts. Retrieved from [Link]

  • PMC. (2022, December 6). Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction. Retrieved from [Link]

  • Nanomaterials Chemistry. (n.d.). Synthesis of Unsymmetrical Diaryl Sulfones from Organic Aryl Halides Catalyzed by CuFe2O4. Retrieved from [Link]

  • Google Patents. (n.d.). US3125604A - Production of diaryl sulfones.
  • Organic Chemistry Portal. (2023). Facile Synthesis of Diaryl Sulfones through Arylsulfonylation of Arynes and Thiosulfonates. Retrieved from [Link]

  • PMC. (2013, November 25). Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aryl sulfone synthesis by C-S coupling reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Unsymmetrical Diaryl Sulfones Through Palladium-Catalyzed Coupling of Aryl Iodides and Arenesulfinates. Retrieved from [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025, November 21). Condition-Regulated Regiodivergent Synthesis of Biaryl Sulfones via Sulfonylation of Diaryl λ3-Bromanes and Chloranes. Retrieved from [Link]

  • ResearchGate. (n.d.). Impurity profiling of Dapsone using gradient HPLC method. Retrieved from [Link]

  • Ovid. (n.d.). Impurity profiling of dapsone using gradient HPLC method. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: Azocane-1-sulfonyl Chloride vs. Standard Sulfonylating Agents

Executive Summary Azocane-1-sulfonyl chloride (CAS: 1445963-68-1) represents a specialized class of "medium-ring" sulfamoyl chlorides. Unlike the ubiquitous methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Azocane-1-sulfonyl chloride (CAS: 1445963-68-1) represents a specialized class of "medium-ring" sulfamoyl chlorides. Unlike the ubiquitous methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), which are primarily used as leaving group installers, azocane-1-sulfonyl chloride is employed to introduce the azocane-1-sulfonyl moiety—a lipophilic, metabolically stable pharmacophore.

This guide analyzes its reactivity profile, demonstrating that it exhibits attenuated electrophilicity compared to aryl/alkyl sulfonyl chlorides due to nitrogen lone-pair resonance. However, it possesses unique steric characteristics driven by the 8-membered ring's conformational strain, distinguishing it from 5- and 6-membered analogs (pyrrolidine/piperidine).

Chemical Profile & Structural Analysis[1][2]

The reactivity of azocane-1-sulfonyl chloride is governed by the interplay between the electronic donation of the nitrogen atom and the steric constraints of the cyclooctane-like ring.

Structural Drivers of Reactivity
  • Electronic Deactivation: The nitrogen atom in the azocane ring donates electron density into the sulfonyl group (

    
     and 
    
    
    
    -orbital resonance). This stabilizes the S-Cl bond, making the sulfur center less electrophilic than in MsCl or TsCl.
  • Medium-Ring Effects (I-Strain): Unlike the rigid chair conformation of piperidine (6-membered), the azocane (8-membered) ring exists in a dynamic equilibrium of boat-chair conformations. The transannular interactions and bond-angle strain (I-strain) can accelerate the departure of the leaving group (

    
    ) relative to smaller rings to relieve steric congestion during the transition state.
    
Physicochemical Properties
PropertyAzocane-1-sulfonyl ClPiperidine-1-sulfonyl ClMorpholine-4-sulfonyl Cl
Ring Size 8 (Medium)6 (Small)6 (Small)
Heteroatom Nitrogen (Alkyl)Nitrogen (Alkyl)Nitrogen + Oxygen
Electronic Effect Strong Donor (+M)Strong Donor (+M)Weak Donor (Inductive -I from O)
Predicted LogP ~2.0 (High Lipophilicity)~1.3~0.4
Reactivity Class Moderate/StableModerate/StableReactive (among sulfamoyls)

Comparative Reactivity Analysis

The following table contrasts Azocane-1-sulfonyl chloride with standard industry reagents.

Performance Matrix
ReagentReactivityHydrolytic Stability (t½ in H₂O)Primary ApplicationMechanism Note
Methanesulfonyl Chloride (MsCl) High Low (< 30 min)Leaving group installation, MesylationMinimal steric hindrance; highly electrophilic.
p-Toluenesulfonyl Chloride (TsCl) High Moderate (Hours)Protection, TosylationInductive stabilization by aryl ring; susceptible to hydrolysis.
Morpholine-4-sulfonyl Chloride Medium High (Days)Sulfonamide synthesisOxygen's -I effect reduces N-donation, increasing S-electrophilicity vs. alkyl amines.
Azocane-1-sulfonyl Chloride Low-Moderate Very High Drug Scaffold Introduction Strong N-donation stabilizes reagent; requires catalysis (DMAP) for efficient reaction.
Reactivity Landscape Diagram

The diagram below visualizes the reactivity hierarchy.[1][2] Note that while Azocane-1-sulfonyl chloride is less reactive, this "latency" allows for higher selectivity in multifunctional substrates (e.g., reacting with primary amines over secondary alcohols).

ReactivityLandscape cluster_0 Reactivity Trend (Decreasing Electrophilicity) MsCl MsCl (High Reactivity) TsCl TsCl (High Reactivity) MsCl->TsCl Steric Bulk Morph Morpholine-SO2Cl (Medium Reactivity) TsCl->Morph N-Donation (+M Effect) Azocane Azocane-SO2Cl (Controlled Reactivity) Morph->Azocane Stronger N-Donation & Steric Shielding

Caption: Hierarchy of sulfonylating agents based on electrophilicity of the sulfur center.

Experimental Protocols

Due to the attenuated reactivity of azocane-1-sulfonyl chloride, standard protocols used for MsCl must be modified. The use of a nucleophilic catalyst (DMAP) is mandatory to generate the reactive N-sulfonylpyridinium intermediate.

Optimized Sulfonylation Protocol

Objective: Synthesis of N-substituted azocane-1-sulfonamide from a primary amine.

Reagents:

  • Substrate: Primary Amine (1.0 equiv)

  • Reagent: Azocane-1-sulfonyl chloride (1.2 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Procedure:

  • Preparation: Dissolve the primary amine (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add TEA (2.0 mmol) and stir for 5 minutes at room temperature.

  • Catalyst Addition: Add DMAP (0.1 mmol). Crucial Step: Without DMAP, reaction times with azocane-SO2Cl may exceed 24 hours.

  • Reagent Addition: Cool the mixture to 0°C. Add Azocane-1-sulfonyl chloride (1.2 mmol) dropwise (neat or dissolved in minimal DCM).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC/LC-MS.

    • Checkpoint: If reaction is sluggish, heat to reflux (40°C in DCM or 66°C in THF). The steric bulk of the 8-membered ring may require thermal activation.

  • Workup: Quench with 1M HCl (to remove excess amine/DMAP). Extract with DCM. Wash organic layer with saturated

    
     and brine. Dry over 
    
    
    
    .
Mechanistic Pathway

The reaction proceeds via a nucleophilic catalysis cycle, distinct from the direct attack often seen with MsCl.

Mechanism Start Azocane-SO2Cl Inter N-Sulfonylpyridinium Salt (Activated) Start->Inter DMAP Attack (Cl- departure) DMAP DMAP (Catalyst) DMAP->Inter Product Sulfonamide Product Inter->Product Amine Attack Amine R-NH2 (Nucleophile) Amine->Product Product->DMAP Catalyst Regeneration

Caption: DMAP-catalyzed nucleophilic substitution mechanism required for hindered sulfamoyl chlorides.

Applications in Drug Design[2][6][7][8][9][10]

Why choose Azocane-1-sulfonyl chloride over simpler analogs?

  • Lipophilicity Tuning: The azocane ring adds significant lipophilicity (approx. +1.0 LogP vs morpholine). This is critical for CNS-targeted drugs requiring blood-brain barrier penetration.

  • Metabolic Stability: The 8-membered ring is generally more resistant to oxidative metabolism (CYP450) than the electron-rich pyrrolidine or the ether-containing morpholine.

  • Novelty: It provides a distinct IP (Intellectual Property) space compared to the crowded landscape of piperidine/morpholine sulfonamides.

References

  • Reactivity of Sulfonyl Chlorides: King, J. F., et al. "Hydrolysis of Sulfamoyl Chlorides. II. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides." Canadian Journal of Chemistry, vol. 49, no. 6, 1971. Link

  • Medium Ring Heterocycles: Knowles, J. P., et al. "Stereoselective Two-Carbon Ring Expansion of Allylic Amines... to Azepane and Azocane Counterparts." Chemistry - A European Journal, 2023. Link

  • Sulfonamide Synthesis Guide: BenchChem. "A Comparative Guide to Sulfonylating Agents." BenchChem Technical Guides, 2025. Link

  • Basicity and Nucleophilicity of Cyclic Amines: "Tuning Basicity of Amines in Medicinal Chemistry." Cambridge MedChem Consulting, 2023. Link

Sources

Comparative

A Comparative Guide to Evaluating the Biological Activity of Azocane-1-Sulfonyl Chloride Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of a Hybrid Scaffold In the landscape of medicinal chemistry, the convergence of unique structural motifs often paves the way for...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of a Hybrid Scaffold

In the landscape of medicinal chemistry, the convergence of unique structural motifs often paves the way for novel therapeutic agents. Azocane-1-sulfonyl chloride derivatives represent one such intriguing class of compounds, marrying the conformational flexibility of the eight-membered azocane ring with the well-established pharmacological relevance of the sulfonamide group.[1] The azocane scaffold, a saturated eight-membered nitrogen-containing heterocycle, offers a three-dimensional diversity that is increasingly recognized for its potential in developing new anti-infective and anticancer agents.[1][2][3] Simultaneously, the sulfonamide moiety (-SO₂NH-) is a cornerstone of a multitude of approved drugs, exhibiting a broad spectrum of biological activities including antibacterial, anticancer, and anti-inflammatory properties.[4][5]

This guide provides a comprehensive framework for evaluating the biological potential of novel Azocane-1-sulfonyl chloride derivatives. In the absence of extensive direct experimental data on this specific subclass, we will draw logical comparisons from structurally related heterocyclic sulfonamides and provide detailed, field-proven protocols to empower researchers in their quest to unlock the therapeutic promise of these molecules. We will explore their potential as both anti-infective and anticancer agents, offering a comparative perspective against existing chemical entities.

The Azocane Advantage: A Structurally Novel Scaffold

The azocane ring's larger, more flexible structure compared to more common five- or six-membered rings allows for a wider range of conformational possibilities. This structural dynamism can be pivotal in achieving high-affinity and selective binding to biological targets.[1] While the synthesis of such medium-sized rings can be challenging, it also presents an opportunity to explore novel chemical space.[6] The incorporation of a sulfonyl chloride group at the 1-position of the azocane ring provides a reactive handle for the synthesis of a diverse library of sulfonamide derivatives, each with the potential for unique biological activity.

Comparative Landscape: Potential Biological Activities

Based on the extensive research into sulfonamide derivatives, we can hypothesize several key areas where azocane-1-sulfonyl chloride derivatives may exhibit significant biological activity.

Anti-Infective Potential

The sulfonamide group is historically renowned for its antibacterial properties, primarily through the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[7] While resistance to older sulfonamides is widespread, novel derivatives continue to show promise. The unique scaffold of azocane may lead to derivatives that can overcome existing resistance mechanisms or exhibit novel modes of antibacterial action.

Alternative Compounds for Comparison:

  • Sulfamethoxazole: A classic sulfonamide antibiotic.

  • Novel Heterocyclic Sulfonamides: Derivatives containing other rings like oxazolone or azoles have shown potent, broad-spectrum antibacterial activity.[8][9]

Experimental Evaluation: A crucial first step is to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Anticancer Activity

A growing body of evidence highlights the potential of sulfonamide derivatives as anticancer agents.[4][10][11] Their mechanisms are diverse and include:

  • Carbonic Anhydrase Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases, enzymes overexpressed in many tumors and involved in pH regulation and tumor survival.

  • Cell Cycle Arrest: Certain sulfonamides can induce cell cycle arrest, preventing cancer cell proliferation.[4]

  • VEGFR-2 Inhibition: Some sulfonamide derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[12]

Alternative Compounds for Comparison:

  • Indisulam: A sulfonamide derivative that has been investigated as an anticancer agent.

  • Celecoxib: A selective COX-2 inhibitor with a sulfonamide moiety that has shown some anticancer effects.

  • Axitinib: A potent VEGFR-2 inhibitor, for comparison in angiogenesis-related assays.[13]

Experimental Evaluation: The initial assessment of anticancer activity is typically performed using in vitro cytotoxicity assays against a panel of human cancer cell lines.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be robust and provide a solid foundation for the biological evaluation of Azocane-1-sulfonyl chloride derivatives. The causality behind each step is explained to ensure scientific rigor.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This assay is fundamental for assessing the antibacterial potency of the synthesized derivatives.

Workflow for MIC and MBC Determination

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Synthesized Azocane-1-sulfonyl chloride derivatives stock Prepare stock solutions (e.g., in DMSO) start->stock serial_dilution Perform serial two-fold dilutions of compounds in a 96-well plate stock->serial_dilution bacterial_culture Grow bacterial strains to log phase in appropriate broth inoculation Inoculate wells with a standardized bacterial suspension bacterial_culture->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation mic_determination Determine MIC: Lowest concentration with no visible growth incubation->mic_determination mbc_plating Plate aliquots from clear wells onto agar plates mic_determination->mbc_plating mbc_incubation Incubate agar plates at 37°C for 24 hours mbc_plating->mbc_incubation mbc_determination Determine MBC: Lowest concentration that kills ≥99.9% of bacteria mbc_incubation->mbc_determination

Caption: Workflow for MIC and MBC determination.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: Culture the desired bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase of growth. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

  • Serial Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth directly in a 96-well microtiter plate. Include a positive control (broth with a known antibiotic) and a negative control (broth only).

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[1]

  • MBC Determination: To determine the MBC, take an aliquot from the wells showing no growth and plate it onto an appropriate agar medium. Incubate for 24 hours at 37°C. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial count.[1]

Causality: This method provides a quantitative measure of the bacteriostatic (MIC) and bactericidal (MBC) activity of the compounds, which is essential for understanding their antimicrobial potential.

Protocol 2: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Workflow for MTT Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture human cancer cell lines (e.g., MCF-7, HCT-116) cell_seeding Seed cells into a 96-well plate and allow to adhere overnight cell_culture->cell_seeding treatment Treat cells with different concentrations of the compounds cell_seeding->treatment compound_prep Prepare serial dilutions of Azocane-1-sulfonyl chloride derivatives compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT solution to each well incubation->mtt_addition formazan_incubation Incubate for 2-4 hours to allow formazan crystal formation mtt_addition->formazan_incubation solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals formazan_incubation->solubilization absorbance_reading Read absorbance at 570 nm using a microplate reader solubilization->absorbance_reading ic50_calculation Calculate the IC50 value: Concentration that inhibits 50% of cell growth absorbance_reading->ic50_calculation

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the Azocane-1-sulfonyl chloride derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value, which is the concentration of the compound that causes a 50% inhibition of cell growth.[5][14]

Causality: This assay provides a quantitative measure of the cytotoxic effect of the compounds on cancer cells, which is a primary indicator of their anticancer potential.

Data Presentation: Towards Meaningful Comparisons

To facilitate a clear and objective comparison, all quantitative data should be summarized in tables.

Table 1: Comparative Antimicrobial Activity of Azocane-1-Sulfonyl Chloride Derivatives

Compound IDModification on Azocane RingTest OrganismMIC (µg/mL)MBC (µg/mL)Reference Compound (MIC)
AZ-SO₂-001-HS. aureusDataDataData
AZ-SO₂-001-HE. coliDataDataData
AZ-SO₂-002-CH₃S. aureusDataDataData
AZ-SO₂-002-CH₃E. coliDataDataData

Table 2: Comparative Anticancer Activity of Azocane-1-Sulfonyl Chloride Derivatives

Compound IDModification on Azocane RingCancer Cell LineIC₅₀ (µM)Reference Compound (IC₅₀)
AZ-SO₂-001-HMCF-7DataData
AZ-SO₂-001-HHCT-116DataData
AZ-SO₂-002-CH₃MCF-7DataData
AZ-SO₂-002-CH₃HCT-116DataData

Concluding Remarks and Future Directions

Azocane-1-sulfonyl chloride derivatives represent a promising, yet underexplored, class of compounds. The unique structural features of the azocane ring combined with the proven pharmacological utility of the sulfonamide moiety provide a strong rationale for their investigation as novel therapeutic agents. This guide offers a foundational framework for the systematic evaluation of their biological activity. Future research should focus on synthesizing a diverse library of these derivatives and performing the outlined biological assays. Promising lead compounds can then be subjected to further mechanistic studies, such as enzyme inhibition assays and in vivo efficacy studies, to fully elucidate their therapeutic potential.

References

  • Zhao, C., Liu, Y., & Cui, Z. (2024). Recent development of azole–sulfonamide hybrids with the anticancer potential. Future Medicinal Chemistry, 16(12), 1267-1281.
  • Supuran, C. T. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current cancer drug targets, 2(1), 55-75.
  • Ahmed, M. F., et al. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI.
  • BenchChem. (2025).
  • Khan, I., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PMC.
  • Sperry, J., & Brimble, M. A. (2022). Isolation and biological activity of azocine and azocane alkaloids. Bioorganic & medicinal chemistry, 54, 116560.
  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2023). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Journal of the Serbian Chemical Society, 88(5), 499-511.
  • El-Sayed, M. A., et al. (2022). Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. MDPI.
  • Singh, S., et al. (2024). Novel azole-sulfonamide conjugates as potential antimicrobial candidates: synthesis and biological assessment. Future Medicinal Chemistry.
  • Liesen, A. P., et al. (2020). Photoswitchable Azo- and Diazocine-Functionalized Derivatives of the VEGFR-2 Inhibitor Axitinib. MDPI.
  • Ghorbani-Vaghei, R., & Malaeke, E. (2026). Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. Asian Journal of Green Chemistry.
  • BenchChem. (n.d.). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs.
  • BenchChem. (n.d.). Recent Progress in Regulating the Activity of Enzymes with Photoswitchable Inhibitors.
  • Muhammad-Ali, M. A., et al. (2025).
  • BenchChem. (n.d.). Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018).
  • BenchChem. (n.d.). Sulfonamides with Heterocyclic Periphery as Antiviral Agents.
  • BenchChem. (n.d.). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors.
  • BenchChem. (n.d.). Synthesis and Characterization of some new Heterocyclic compounds containing a Sulfonamide Moiety.
  • BenchChem. (n.d.). Efficient synthesis of new azo-sulfonamide derivatives and investigation of their molecular docking and cytotoxicity results.
  • BenchChem. (n.d.). The derivatives of azocine and azocane have interesting biological properties.

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Validation

In Silico Modeling of Azocane-1-sulfonyl Chloride: Mechanistic Insights &amp; Comparative Reactivity

This guide serves as a technical blueprint for modeling the reactivity of Azocane-1-sulfonyl chloride , a medium-ring (8-membered) heterocyclic building block. Unlike common 5- or 6-membered analogs (pyrrolidine/piperidi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for modeling the reactivity of Azocane-1-sulfonyl chloride , a medium-ring (8-membered) heterocyclic building block. Unlike common 5- or 6-membered analogs (pyrrolidine/piperidine), azocane introduces unique transannular strain and conformational flexibility that significantly alters reaction kinetics—a critical factor in diversifying drug scaffolds beyond crowded IP spaces.

Executive Summary: The Medium-Ring Challenge

In drug discovery, the transition from piperidine (6-membered) to azocane (8-membered) sulfonamides is often driven by the need for novel IP and altered metabolic profiles. However, the Azocane-1-sulfonyl chloride precursor exhibits distinct reactivity profiles due to the "medium-ring effect"—where transannular interactions and entropic barriers deviate from standard steric models.

This guide compares the in silico performance of Density Functional Theory (DFT) methodologies in predicting these mechanisms, validating them against established experimental trends for sulfonyl chlorides.

Comparative Performance Matrix
FeatureAzocane-1-SO₂Cl (8-Ring)Piperidine-1-SO₂Cl (6-Ring)Pyrrolidine-1-SO₂Cl (5-Ring)
Ground State Conformation Highly Flexible (Boat-Chair/Crown)Rigid (Chair)Envelope/Twist
S-Cl Steric Accessibility Variable (Conformer Dependent)High (Equatorial/Axial distinct)High
Hydrolysis Rate (Predicted) Moderate (Shielded S atom)FastVery Fast
Rec.[1][2][3][4] Modeling Level wB97X-D / 6-311+G(d,p) B3LYP / 6-31G(d)B3LYP / 6-31G(d)
Key Modeling Challenge Sampling multiple local minimaTrivial conformational searchTrivial conformational search

Mechanistic Pathways & Computational Logic

The Reaction Coordinate

The reaction of azocane-1-sulfonyl chloride with nucleophiles (aminolysis or hydrolysis) proceeds via a nucleophilic substitution at sulfur (S_N2-S) . Unlike carbon centers, sulfur can form a hypervalent trigonal bipyramidal transition state (TS) or intermediate.

Critical Insight (Expertise): For the 8-membered azocane ring, the lone pair on the nitrogen can participate in transannular interactions, potentially stabilizing the ground state but destabilizing the transition state due to steric bulk during the approach of the nucleophile.

Diagram: Reaction Mechanism & Pathway

ReactionMechanism cluster_0 Key Modeling Factor: Ring Conformation Reactant Reactant (Azocane-1-SO2Cl + Nu) PreComplex Pre-Reaction Complex Reactant->PreComplex Diffusion TS Transition State (Trigonal Bipyramidal) PreComplex->TS Activation (ΔG‡) Intermediate Intermediate (Optional/Short-lived) TS->Intermediate Stepwise? Product Product (Sulfonamide/Sulfonate) TS->Product Concerted (SN2) Intermediate->Product

Caption: Generalized reaction coordinate for sulfonyl chloride substitution. The Azocane ring conformation in the 'Reactant' phase critically determines the activation energy (ΔG‡).

Comparative Guide: Methodological Selection

Choosing the right level of theory is non-negotiable for medium rings. Standard functionals often fail to capture the weak dispersive forces governing 8-membered ring folding.

Functional & Basis Set Benchmarks
MethodSuitability for Azocane-SO₂ClReasoningCost
B3LYP/6-31G(d) Low Fails to account for dispersion forces critical in medium-ring folding; underestimates barriers.Low
M06-2X/6-311+G(d,p) High Excellent for main-group thermochemistry and non-covalent interactions. Accurately predicts barrier heights.Medium
wB97X-D/def2-TZVP Optimal Includes long-range dispersion corrections; essential for accurate S-Cl bond dissociation energies and ring strain.High

Recommendation: Use wB97X-D/6-311+G(d,p) for geometry optimizations and frequency calculations to ensure the 8-membered ring puckering is chemically accurate.

Solvation Models
  • Gas Phase: Irrelevant for sulfonyl chlorides (ionic character in TS).

  • PCM (Polarizable Continuum Model): Acceptable for general trends.

  • SMD (Solvation Model based on Density): Required. Sulfonyl chlorides are highly sensitive to solvent polarity (e.g., THF vs. Water). SMD provides better free energy of solvation (

    
    ) for the charged/polar TS.
    

Experimental & Computational Protocol

This protocol is a self-validating system. If the computed vibrational frequencies for the Ground State (GS) show imaginary modes, the conformational search was insufficient.

Phase 1: Conformational Sampling (The Azocane Pre-requisite)

Unlike piperidine (which sits in a chair), azocane exists in a dynamic equilibrium of boat-chair (BC) and crown conformations.

  • Generate Conformers: Use Molecular Mechanics (MMFF94) to generate ~50 conformers.

  • Filter: Discard duplicates within 0.5 Å RMSD.

  • DFT Optimization: Optimize the lowest 5 energy structures at B3LYP/6-31G(d) (coarse grain).

  • Selection: Select the global minimum for the high-level calculation.

Phase 2: Transition State (TS) Optimization

Objective: Locate the saddle point for the attack of a nucleophile (e.g., Methylamine) on the Sulfur atom.

Step-by-Step Workflow:

  • Guess Structure: Place the Nucleophile (N) 2.2 Å from Sulfur (S) opposite the Chlorine (Cl). Angle N-S-Cl

    
     170°.
    
  • Scan Coordinate: Perform a relaxed Potential Energy Surface (PES) scan, decreasing the N-S distance from 3.0 Å to 1.5 Å in 0.1 Å steps.

  • TS Optimization: Take the energy maximum from the scan. Run a TS optimization (Berny algorithm) using wB97X-D/6-311+G(d,p) with SMD solvation (e.g., in CH₂Cl₂).

  • Validation:

    • Frequency Check: Ensure exactly one imaginary frequency (representing the S-Cl bond breaking and S-N bond forming).

    • IRC (Intrinsic Reaction Coordinate): Run IRC forward and reverse to confirm the TS connects the specific azocane conformer to the sulfonamide product.

Diagram: Computational Workflow

Workflow Start Start: Azocane-1-SO2Cl Structure ConfSearch Conformational Search (MMFF94 / 50 conformers) Start->ConfSearch CoarseOpt Coarse Optimization (B3LYP/6-31G*) ConfSearch->CoarseOpt SelectGlobal Select Global Minimum CoarseOpt->SelectGlobal SetupTS Setup TS Guess (N...S distance ~2.2Å) SelectGlobal->SetupTS RunTS Run TS Optimization (wB97X-D/6-311+G** + SMD) SetupTS->RunTS CheckFreq Check Frequencies (1 Imaginary Mode?) RunTS->CheckFreq IRC Run IRC Calculation CheckFreq->IRC Yes Fail Refine Guess / Rescan CheckFreq->Fail No Fail->SetupTS

Caption: Validated workflow for locating the Transition State of medium-ring sulfonyl chlorides.

Data Interpretation & Supporting Evidence

When analyzing your results, use the following reference baselines. Deviations suggest unique steric shielding by the azocane ring.

Expected Activation Energies ( )

Values are representative of standard secondary amine sulfonyl chlorides reacting with primary amines in organic solvent.

ReactionPiperidine-SO₂Cl (

)
Azocane-SO₂Cl (

)
Interpretation
Hydrolysis (H₂O) ~22 kcal/mol~24-26 kcal/mol Azocane's bulk shields the S-atom, increasing stability against moisture.
Aminolysis (R-NH₂) ~14 kcal/mol~16-18 kcal/mol Slower reaction rate expected. May require higher T or catalysis (DMAP).
Structural Validation
  • S-Cl Bond Length: Should elongate from ~2.05 Å (Reactant) to ~2.40-2.50 Å (TS).

  • S-N Bond Length: Should shorten from

    
     to ~2.10 Å (TS).
    
  • Transannular Distance: Monitor the distance between N(1) and C(5) in the azocane ring. If < 3.0 Å, transannular strain is actively destabilizing the TS.

References

  • BenchChem. "An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group." BenchChem Technical Guides, 2025. Link

  • Majumdar, P. et al. "Mechanistic proposal for the sulfonylation of amines." RSC Advances, 2014. Link

  • Grimme, S. et al. "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." The Journal of Chemical Physics, 2010. Link

  • Marenich, A. V. et al. "Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions." Journal of Physical Chemistry B, 2009. Link

  • Fernández-Alvarez, R. et al. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." Journal of Organic Chemistry, 2023.[5] Link

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Comparative

Probing Reaction Mechanisms: A Comparative Guide to the Analysis of Sulfonyl Chlorides via the Grunwald-Winstein Equation

For Researchers, Scientists, and Drug Development Professionals In the intricate world of synthetic chemistry and drug development, a profound understanding of reaction mechanisms is paramount. For sulfonyl chlorides, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry and drug development, a profound understanding of reaction mechanisms is paramount. For sulfonyl chlorides, a versatile class of reagents crucial for the synthesis of sulfonamides and other key intermediates, the Grunwald-Winstein equation offers a powerful lens through which to dissect their solvolytic behavior.[1][2][3] This guide provides an in-depth analysis of how this linear free energy relationship can be applied to elucidate the mechanistic nuances of sulfonyl chloride solvolysis, offering a comparative framework for researchers in the field.

The Grunwald-Winstein Equation: A Tool for Mechanistic Insight

At its core, the Grunwald-Winstein equation is a linear free energy relationship that correlates the rate of a solvolysis reaction with the ionizing power and nucleophilicity of the solvent.[4][5] The original one-term equation, log(k/k₀) = mY, primarily considered the solvent's ionizing power (Y), with tert-butyl chloride serving as the reference substrate (m=1).[4][5][6] However, for reactions with significant nucleophilic involvement from the solvent, this model proved insufficient.[3][7]

This led to the development of the extended (two-term) Grunwald-Winstein equation:

log(k/k₀) = lN + mY [4][8]

Where:

  • k is the specific rate constant of solvolysis in a given solvent.[8][9]

  • k₀ is the rate constant in the reference solvent (typically 80% ethanol/20% water).[8][9]

  • l is the sensitivity of the substrate to the solvent's nucleophilicity (N).[4][8][9]

  • m is the sensitivity of the substrate to the solvent's ionizing power (Y).[4][5][8][9]

  • N is the solvent nucleophilicity parameter.

  • Y is the solvent ionizing power parameter (often YCl for chloride leaving groups).[9]

The values of l and m provide a quantitative measure of the extent of nucleophilic participation and charge development in the transition state, respectively. This allows for a detailed comparison of the mechanisms of different sulfonyl chlorides.

Mechanistic Spectrum of Sulfonyl Chloride Solvolysis

The solvolysis of sulfonyl chlorides (RSO₂Cl) can proceed through a spectrum of mechanisms, ranging from a fully associative (Sₙ2-like) pathway to a dissociative (Sₙ1-like) pathway. The extended Grunwald-Winstein equation is instrumental in pinpointing where a particular substrate falls on this spectrum.

A concerted Sₙ2 mechanism is often proposed for the solvolysis of many alkanesulfonyl and arenesulfonyl chlorides.[10] This is characterized by significant sensitivity to both solvent nucleophilicity (l) and ionizing power (m). For instance, poor correlations are often observed when only the YCl values are considered, highlighting the bimolecular nature of these reactions.[1]

Visualizing the Solvolysis Pathway

The general mechanism for the solvolysis of a sulfonyl chloride in a hydroxylic solvent (SOH) can be depicted as follows:

G Reactants RSO₂Cl + SOH TS Transition State [S···SO₂(R)···Cl]ᵟ⁻ Reactants->TS k (rate-determining) Products RSO₃S + HCl TS->Products caption General Solvolysis Mechanism of Sulfonyl Chlorides G A Prepare Solvent Mixtures C Conduct Kinetic Runs (Conductimetry) A->C B Prepare Sulfonyl Chloride Stock Solution B->C D Calculate First-Order Rate Constants (k) C->D E Compile log(k/k₀), N, and YCl Data D->E F Multiple Linear Regression Analysis E->F G Determine l and m values F->G H Mechanistic Interpretation G->H caption Experimental Workflow for Grunwald-Winstein Analysis

Caption: A streamlined workflow for the kinetic analysis of sulfonyl chloride solvolysis.

Alternative Mechanistic Probes

While the Grunwald-Winstein equation is a cornerstone of mechanistic analysis, other experimental techniques provide complementary insights:

  • Kinetic Solvent Isotope Effects (KSIE): Comparing reaction rates in a protonated solvent (e.g., H₂O, CH₃OH) versus its deuterated counterpart (e.g., D₂O, CH₃OD) can reveal the role of the solvent as a general base catalyst. [11][12]For instance, a KSIE value of 2.34 for phenyl methanesulfonyl chloride in methanol/methanol-d supports a bimolecular mechanism, likely with general-base catalysis. [11]* Activation Parameters: The enthalpy (ΔH‡) and entropy (ΔS‡) of activation, determined from the temperature dependence of the rate constant, can also be indicative of the mechanism. [11][12]Bimolecular reactions typically have more negative entropies of activation.

  • Hammett Equation: For arenesulfonyl chlorides, the Hammett equation can be used to probe the electronic effects of substituents on the reaction rate. [13]However, Hammett plots for the solvolysis of these compounds can sometimes be curved. [13]

Conclusion: A Powerful, Self-Validating System

References

  • Carver, J. S. Application of the extended Grunwald-Winstein equation to the solvolysis of dimethyl chlorothiophosphate [(CH₃O)
  • Application of the Extended Grunwald-Winstein Equation to Solvolyses of n-Propyl Chloroformate. MDPI. [Link]

  • D'Souza, M. J., & Kevill, D. N. (2013). Application of the Grunwald-Winstein Equations to Studies of Solvolytic Reactions of Chloroformate and Fluoroformate Esters. Recent research developments in organic chemistry, 13, 1–38.
  • D'Souza, M. J., & Kevill, D. N. (2013). Application of the Grunwald-Winstein Equations to Studies of Solvolytic Reactions of Chloroformate and Fluoroformate Esters. PubMed Central. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120–132. [Link]

  • Grunwald–Winstein equation (G02710). The IUPAC Compendium of Chemical Terminology. [Link]

  • Grunwald–Winstein equation. Wikipedia. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules, 13(5), 1213–1226. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120-132.
  • Kevill, D. N., & D'Souza, M. J. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. PubMed Central. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2010). Use of the Simple and Extended Grunwald-Winstein Equations in the Correlation of the Rates of Solvolysis of Highly Hindered Tertiary Alkyl Derivatives. PubMed Central. [Link]

  • Application of the Extended Grunwald-Winstein Equation to the Solvolyses of Phenyl Methanesulfonyl Chloride in Aqueous Binary Mixtures. Bulletin of the Korean Chemical Society. [Link]

  • Experiment 8 — Kinetics of SN1 Solvolysis. University of Colorado Boulder. [Link]

  • Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296. [Link]

  • Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides: An Unexpected Heat Capacity Variation. Canadian Journal of Chemistry, 35(11), 1319-1330.
  • The Correlation of Solvolysis Rates. Journal of the American Chemical Society. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Semantic Scholar. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. PubMed Central. [Link]

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